Dibekacin sulfate
Description
Contextualizing Dibekacin (B1670413) Sulfate (B86663) within Aminoglycoside Antibiotic Research
The history of aminoglycosides began with the discovery of streptomycin (B1217042) in 1944. nih.gov This was followed by the introduction of other key compounds like kanamycin (B1662678), gentamicin (B1671437), and tobramycin, which established the importance of this antibiotic class in treating Gram-negative bacillary infections. nih.gov In the 1970s, the emergence of bacterial resistance to these earlier aminoglycosides spurred the development of semi-synthetic derivatives, including dibekacin, amikacin (B45834), and netilmicin. nih.govresearchgate.net These newer agents were specifically designed to be effective against strains that had developed resistance mechanisms. nih.gov
Dibekacin, chemically 3',4'-dideoxykanamycin B, was developed to overcome resistance mechanisms by mimicking the deoxygenated structure of gentamicin. mdpi.com Its synthesis involves the chemical modification of kanamycin B. ontosight.ai Research has explored various synthesis routes, with a commonly cited method starting with kanamycin B and involving multiple protection, elimination, and deprotection steps. google.com
Significance of Dibekacin Sulfate in Antimicrobial Research
The primary significance of this compound in antimicrobial research lies in its potent bactericidal activity, which it achieves by inhibiting bacterial protein synthesis. patsnap.com Like other aminoglycosides, it binds irreversibly to the 30S subunit of bacterial ribosomes. ontosight.aipatsnap.com This action disrupts the initiation complex of peptide formation and causes misreading of the messenger RNA (mRNA), leading to the production of non-functional or toxic proteins and ultimately bacterial cell death. ontosight.aipatsnap.com
Dibekacin has demonstrated a broad spectrum of activity against various pathogens, including:
Staphylococcus aureus
Escherichia coli
Pseudomonas aeruginosa
Klebsiella pneumoniae
A key area of research has been its effectiveness against multi-drug resistant strains, including gentamicin-resistant Pseudomonas aeruginosa. patsnap.comchemsrc.comnih.gov This makes it a valuable subject of study in the ongoing search for solutions to antibiotic resistance. mdpi.com Furthermore, research has extended to creating derivatives of dibekacin, such as arbekacin (B1665167), to combat resistance from enzymes like aminoglycoside-modifying enzymes (AMEs). mdpi.comingentaconnect.comresearchgate.net
Scope and Objectives of Academic Inquiry on this compound
Academic inquiry into this compound has been multifaceted, covering a range of topics from its fundamental properties to its potential applications. Key areas of research include:
Synthesis and Chemical Modification: Researchers have investigated various methods for synthesizing dibekacin and its derivatives. google.comresearchgate.net The objective is often to improve yield, reduce by-products, and create analogues with enhanced activity against resistant bacteria. ingentaconnect.comresearchgate.net
Mechanism of Action and Resistance: A significant portion of research focuses on elucidating the precise mechanism by which dibekacin inhibits bacterial protein synthesis and how bacteria develop resistance. ontosight.ainih.gov This includes studying the role of aminoglycoside-modifying enzymes. mdpi.com
Antimicrobial Efficacy: Numerous in vitro studies have been conducted to determine the minimum inhibitory concentrations (MICs) of dibekacin against a wide array of bacterial strains. nih.gov This research helps to define its spectrum of activity and compare its potency to other aminoglycosides. nih.gov
Novel Formulations and Delivery Systems: Research has also explored the development of new formulations to enhance the therapeutic application of dibekacin. For instance, studies have investigated its incorporation into viscous solutions for topical application and as a coating for indwelling catheters to prevent infections. nih.govnih.gov
Research Findings on this compound
The table below summarizes the Minimum Inhibitory Concentrations (MICs) of Dibekacin against various bacterial strains as reported in research literature. MIC values are a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 0.78 | |
| Staphylococcus epidermidis | 0.78 | |
| Micrococcus flavus | 6.25 | |
| Bacillus anthracis | 0.39 | |
| Bacillus cereus | 1.56 | |
| Escherichia coli | 0.2 - 100 | |
| Pseudomonas aeruginosa | <0.2 - 100 | smolecule.com |
| Klebsiella pneumoniae | 0.39 | smolecule.com |
Structure
2D Structure
Properties
CAS No. |
64070-13-9 |
|---|---|
Molecular Formula |
C18H39N5O12S |
Molecular Weight |
549.6 g/mol |
IUPAC Name |
4-amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol;sulfuric acid |
InChI |
InChI=1S/C18H37N5O8.H2O4S/c19-4-6-1-2-7(20)17(28-6)30-15-8(21)3-9(22)16(14(15)27)31-18-13(26)11(23)12(25)10(5-24)29-18;1-5(2,3)4/h6-18,24-27H,1-5,19-23H2;(H2,1,2,3,4) |
InChI Key |
GXKUKBCVZHBTJW-UHFFFAOYSA-N |
SMILES |
C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.OS(=O)(=O)O |
Isomeric SMILES |
C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N)N)N.OS(=O)(=O)O |
Canonical SMILES |
C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.OS(=O)(=O)O |
Related CAS |
93965-12-9 |
Origin of Product |
United States |
Historical Context and Discovery Research of Dibekacin Sulfate
Origins and Discovery of Dibekacin (B1670413) Sulfate (B86663) (Derived from Kanamycin (B1662678) B)
Dibekacin sulfate is a semi-synthetic aminoglycoside antibiotic that emerged from dedicated research efforts to combat the growing challenge of bacterial resistance. mdpi.comresearchgate.net Its development was a direct response to the declining efficacy of existing aminoglycosides, such as kanamycin, which were becoming increasingly ineffective due to enzymatic modification by resistant bacteria. bikaken.or.jpnih.gov Dibekacin is chemically derived from kanamycin B, a naturally occurring antibiotic produced by the bacterium Streptomyces kanamyceticus. wikipedia.orgdiscofinechem.comontosight.ai
The discovery and synthesis of dibekacin, also known as 3',4'-dideoxykanamycin B, were pioneered by a team of Japanese researchers led by the distinguished scientist Dr. Hamao Umezawa. wikipedia.org Working at the Institute of Microbial Chemistry, Umezawa and his collaborators strategically modified the kanamycin B molecule to create a more robust antibiotic. bikaken.or.jpdoi.org This research was part of a broader initiative at the institute to understand the mechanisms of bacterial resistance and to chemically synthesize derivatives of known antibiotics that could bypass these defenses. bikaken.or.jp
The key innovation in the creation of dibekacin was the removal of the hydroxyl (-OH) groups at the 3' and 4' positions of the hexose (B10828440) ring of the kanamycin B molecule. This specific structural alteration, known as deoxygenation, was not arbitrary. It was a calculated strategy based on the understanding that these hydroxyl groups were the primary targets for bacterial enzymes—specifically aminoglycoside phosphotransferases (APH)—that inactivate the antibiotic. mdpi.comasm.org By removing these targets, the resulting compound, dibekacin, was rendered resistant to this common inactivation mechanism, allowing it to maintain its potent antibacterial activity against previously resistant bacterial strains. mdpi.comasm.org
Early Research and Development Milestones in this compound
The development of this compound marked a significant milestone in the field of antibiotics, representing one of the first rationally designed semi-synthetic aminoglycosides. mdpi.com The initial synthesis was accomplished in the early 1970s, with a seminal paper by H. Umezawa and his team published in July 1971, which detailed the activity of 3',4'-dideoxy-kanamycin B against kanamycin-resistant Escherichia coli and Pseudomonas aeruginosa. wikipedia.org
Early research focused on refining the synthesis process and evaluating the compound's efficacy. A 1976 paper detailed a method for preparing 3',4',-dideoxykanamycin B from kanamycin B through a multi-step process involving N-tosylation, 3',4'-O-sulphonylation, the creation of a 3',4'-unsaturated intermediate, and subsequent hydrogenation. nih.gov Other synthetic routes were also explored to improve the yield and make the process suitable for larger-scale production. jst.go.jpoup.comoup.com
Following its successful synthesis and promising initial results, dibekacin was marketed as an antimicrobial antibiotic in 1975. bikaken.or.jp It was developed by Meiji Seika and sold under trade names such as Panimycin. wikipedia.orgwikipedia.orgpatsnap.com The development was a direct outcome of the research programs at the Institute of Microbial Chemistry, which was founded using royalties from the earlier discovery of kanamycin. bikaken.or.jpbikaken.or.jp
| Year | Milestone | Key Researchers/Institutions | Significance |
|---|---|---|---|
| 1971 | First synthesis and report on activity against resistant bacteria. wikipedia.orgbikaken.or.jp | Hamao Umezawa and collaborators, Institute of Microbial Chemistry. wikipedia.org | Demonstrated the viability of creating a kanamycin derivative active against resistant strains like P. aeruginosa. wikipedia.orgbikaken.or.jp |
| 1973 | Arbekacin (B1665167), a further derivative, is synthesized from dibekacin. wikipedia.org | Hamao Umezawa and collaborators. wikipedia.org | Showcased the potential of dibekacin as a scaffold for creating even more advanced aminoglycosides. wikipedia.org |
| 1975 | Dibekacin is marketed as an antimicrobial antibiotic. bikaken.or.jp | Meiji Seika. wikipedia.orgkobe-u.ac.jp | The compound becomes available for clinical use, providing a new option against severe bacterial infections. patsnap.com |
| 1976 | Publication of a detailed synthesis method. nih.gov | T. Miyake, T. Tsuchiya, S. Umezawa, H. Umezawa. nih.gov | Established a clear chemical pathway for producing the compound from kanamycin B. nih.gov |
Evolution of Aminoglycoside Research Leading to this compound
The story of dibekacin is deeply rooted in the broader history of aminoglycoside antibiotics and the persistent problem of acquired bacterial resistance. researchgate.netasm.org The era of aminoglycosides began with the discovery of streptomycin (B1217042) in 1944, followed by other milestone natural products like kanamycin and gentamicin (B1671437). researchgate.netasm.org These antibiotics were highly effective against a wide range of bacteria, particularly gram-negative bacilli, by binding to the bacterial ribosome and inhibiting protein synthesis. ontosight.aiasm.org
However, by the 1960s, the widespread use of these drugs led to the emergence and rapid spread of resistant bacterial strains. mdpi.com Research revealed that the primary mechanism of resistance was not a change in the antibiotic's target but the production of aminoglycoside-modifying enzymes (AMEs) by the bacteria. nih.govasm.org These enzymes, often carried on mobile genetic elements like plasmids, could chemically alter the antibiotic molecule, rendering it unable to bind to the ribosome and thus inactivating it. asm.orgnih.gov
This discovery shifted the focus of antibiotic research. Instead of solely searching for new natural products, scientists began to rationally design semi-synthetic derivatives of existing antibiotics to overcome these specific resistance mechanisms. mdpi.comresearchgate.net The research conducted by H. Umezawa and others in the late 1960s and early 1970s was at the forefront of this new strategy. asm.org They meticulously studied the AMEs, identifying the exact sites on the aminoglycoside molecules that were being modified. A particularly common mechanism was phosphorylation at the 3'-hydroxyl group, catalyzed by aminoglycoside phosphotransferases (APH), which conferred resistance to kanamycins. mdpi.comasm.org
Dibekacin was a direct product of this targeted research. mdpi.com By removing the 3'- and 4'-hydroxyl groups from kanamycin B, researchers created a molecule that was no longer a substrate for the prevalent APH(3') and ANT(4') enzymes. mdpi.comasm.org This strategic modification allowed dibekacin to be effective against many strains that had become resistant to its parent compound. The success of dibekacin, along with other semi-synthetic aminoglycosides developed in the 1970s like amikacin (B45834) and netilmicin, demonstrated the power of this new paradigm in antibiotic development: using a deep understanding of resistance mechanisms to chemically engineer more durable drugs. researchgate.netasm.orgresearchgate.net
| Compound | Key Structural Feature | Susceptibility to APH(3') Enzyme | Rationale for Design |
|---|---|---|---|
| Kanamycin B | Contains hydroxyl (-OH) groups at the 3' and 4' positions. asm.org | High | Naturally occurring antibiotic. wikipedia.org |
| Dibekacin (3',4'-dideoxykanamycin B) | Lacks hydroxyl (-OH) groups at the 3' and 4' positions (dideoxy). | Low / Resistant. mdpi.comasm.org | Semi-synthetically designed to evade inactivation by the APH(3') enzyme. mdpi.com |
Molecular and Cellular Mechanisms of Action of Dibekacin Sulfate
Dibekacin (B1670413) Sulfate (B86663) Interaction with Bacterial Ribosomes
The primary intracellular target of Dibekacin sulfate is the bacterial ribosome, the cellular machinery responsible for protein synthesis. patsnap.comontosight.ai Its interaction with the ribosome is a critical step in its antibacterial activity.
Specific Binding Sites on the 30S Ribosomal Subunit
This compound binds irreversibly to the 30S subunit of the bacterial ribosome. patsnap.comvulcanchem.com This binding occurs at a specific site on the 16S ribosomal RNA (rRNA), a component of the 30S subunit. ontosight.aiethz.ch This binding site is located in the decoding region, specifically near helix 44 (h44) of the 16S rRNA, which is a crucial area for codon-anticodon interactions. ethz.chnih.gov The interaction of dibekacin with this site disrupts the normal conformational changes of the ribosome that are essential for accurate protein synthesis. ethz.ch
Impact on mRNA Translation and Protein Synthesis Fidelity
The binding of this compound to the 30S ribosomal subunit interferes with multiple stages of mRNA translation. ontosight.aipatsnap.com It disrupts the formation of the initiation complex, a crucial first step in protein synthesis. patsnap.com Furthermore, it impairs the elongation process by hindering the proofreading mechanism of the ribosome, which normally ensures the correct amino acid is incorporated for each codon on the mRNA. ub.edu This interference leads to a significant decrease in the fidelity of protein synthesis. ontosight.aipatsnap.com Studies on the related aminoglycoside arbekacin (B1665167), which is derived from dibekacin, have shown that it can prolong the translocation step of the ribosome, where the ribosome moves along the mRNA to read the next codon. nih.govresearchgate.net
Induction of Misreading and Faulty Protein Production
A key consequence of this compound's interaction with the ribosome is the induction of codon misreading. ontosight.aipatsnap.com By altering the conformation of the decoding site, the antibiotic causes the ribosome to misinterpret the genetic code on the mRNA. ontosight.aiethz.ch This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the production of non-functional or aberrant proteins. patsnap.comchemicalbook.com The accumulation of these faulty proteins disrupts essential cellular processes and can lead to damage of the bacterial cell membrane, ultimately contributing to bacterial cell death. chemicalbook.comjetir.org
Cellular Uptake Mechanisms of this compound in Bacterial Cells
For this compound to reach its ribosomal target, it must first cross the bacterial cell envelope. This process involves energy-dependent transport systems. patsnap.comontosight.ai
Energy-Dependent Transport Pathways
The uptake of aminoglycosides like this compound into bacterial cells is an active process that requires energy. chemicalbook.comwikipedia.org This process is often described in phases. An initial phase, known as "self-promoted uptake," involves the interaction of the polycationic aminoglycoside with the negatively charged components of the bacterial outer membrane, such as lipopolysaccharides in Gram-negative bacteria. This interaction disrupts the outer membrane and allows some antibiotic molecules to enter the periplasmic space. mdpi.com
Following this initial entry, the antibiotic is transported across the inner cytoplasmic membrane in an energy-dependent process. ub.edujetir.org This transport is linked to the electron transport chain and requires a proton-motive force. google.com This phase is known as energy-dependent phase I (EDP-I). ub.edu Once inside the cytoplasm, the binding of the aminoglycoside to the ribosome triggers a second energy-dependent phase (EDP-II), which accelerates the intracellular accumulation of the drug. ub.edu This dependency on active transport explains why aminoglycosides are less effective against anaerobic bacteria, which have less available energy for uptake. wikipedia.org
Influence of Bacterial Membrane Permeability
The permeability of the bacterial membrane is a critical factor in the efficacy of this compound. chemicalbook.com The initial interaction with the outer membrane in Gram-negative bacteria increases its permeability, facilitating the entry of the drug. mdpi.comacs.org The subsequent accumulation of misfolded proteins, resulting from the antibiotic's action on the ribosome, can further damage the cytoplasmic membrane, leading to increased permeability and an enhanced uptake of the antibiotic. chemicalbook.comjetir.org Conversely, alterations in membrane permeability are a known mechanism of bacterial resistance to aminoglycosides, as this can prevent the antibiotic from reaching its intracellular target. acs.org
Ancillary Cellular Effects of this compound in Bacteria
While the primary bactericidal mechanism of this compound, a 4,6-disubstituted deoxystreptamine aminoglycoside, is the irreversible binding to the 30S ribosomal subunit to inhibit protein synthesis, its interaction with bacteria encompasses a range of secondary, or ancillary, cellular effects that contribute to its potent antibacterial activity. patsnap.comacs.orgresearchgate.netjetir.org These effects are not merely byproducts of protein synthesis inhibition but are integral to the multifaceted assault on the bacterial cell, leading to widespread cellular damage and death. researchgate.net Key ancillary effects include the disruption of the bacterial cell membrane, the induction of oxidative stress, and the alteration of membrane energetics.
Following membrane interaction and entry into the cell, the disruption of normal cellular processes, including the primary effect on translation, triggers a cascade of events that leads to significant oxidative stress. researchgate.net The production of faulty proteins due to mRNA misreading can impair metabolic pathways and respiratory chain function, resulting in the generation of reactive oxygen species (ROS), such as superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide. frontiersin.orgacs.org This surge in ROS overwhelms the bacterial antioxidant defense systems, causing widespread damage to critical cellular macromolecules, including DNA, lipids, and functional proteins, further contributing to cell death. frontiersin.orgfrontiersin.org
Furthermore, the efficacy and uptake of aminoglycosides are closely linked to the bacterial cell's metabolic state, particularly the proton-motive force (PMF) across the cell membrane. researchgate.net The action of dibekacin can lead to a complex series of events affecting membrane energetics, including a hyperpolarization of the membrane. researchgate.net This alteration of the membrane's electrochemical potential is intertwined with the drug's uptake and the induction of other cellular damage, creating a self-amplifying cycle of destructive events that culminates in rapid, concentration-dependent bactericidal activity. nih.gov
Table 1: Summary of Ancillary Cellular Effects of this compound
| Ancillary Effect | Mechanism | Consequence for Bacteria |
|---|---|---|
| Membrane Disruption | Electrostatic interaction of the positively charged dibekacin molecule with negatively charged components of the bacterial cell membrane. acs.org | Increased membrane permeability, loss of structural integrity, and leakage of cellular contents. researchgate.netnih.gov |
| Oxidative Stress | Generation of Reactive Oxygen Species (ROS) due to metabolic disruption and production of mistranslated proteins. researchgate.netfrontiersin.org | Damage to DNA, proteins, and lipids; exacerbation of cellular dysfunction leading to cell death. frontiersin.orgfrontiersin.org |
| Membrane Energetics Alteration | Impact on the proton-motive force (PMF) and induction of membrane hyperpolarization. researchgate.net | Enhanced drug uptake and a self-amplifying cycle of cellular damage. researchgate.net |
Table 2: Research Findings on Ancillary Effects of Aminoglycosides
| Research Finding | Bacterial Target | Observed Effect | Reference |
|---|---|---|---|
| Disruption of Membrane Integrity | General Bacteria | Aminoglycosides can disrupt the integrity of the bacterial cell membrane. | nih.gov |
| Induction of Oxidative Stress | General Bacteria | Aminoglycoside action contributes to widespread cellular damage through oxidative stress. | researchgate.net |
| Membrane Hyperpolarization | General Bacteria | Aminoglycoside activity is associated with hyperpolarization of the bacterial membrane. | researchgate.net |
| ROS-Mediated Damage | General Bacteria | Aminoglycoside-induced ROS damages cellular components including lipids, proteins, and DNA. | frontiersin.org |
Preclinical Pharmacological Research of Dibekacin Sulfate
In Vitro Pharmacokinetics of Dibekacin (B1670413) Sulfate (B86663)
In vitro studies are fundamental in determining the intrinsic antimicrobial properties of an antibiotic. For Dibekacin sulfate, these studies have focused on its bactericidal activity in relation to its concentration and the time course of its antimicrobial action.
Dibekacin, like other aminoglycoside antibiotics, exhibits concentration-dependent bactericidal activity. nih.govub.eduoup.comresearchgate.net This means that the rate and extent of bacterial killing increase as the concentration of the antibiotic rises above the minimum inhibitory concentration (MIC) for a particular pathogen. ub.edu This characteristic is a hallmark of the aminoglycoside class, where achieving a high peak concentration relative to the MIC (Cmax/MIC ratio) is a key predictor of therapeutic success. nih.gov The bactericidal action involves the binding of dibekacin to the 30S subunit of the bacterial ribosome, which disrupts protein synthesis, leading to the production of non-functional proteins and ultimately cell death. Studies on related aminoglycosides have consistently demonstrated this rapid, concentration-dependent killing pattern against a variety of pathogens. scispace.comasm.org
Time-kill kinetic studies are performed to assess the microbicidal effects of an antimicrobial agent over time. For aminoglycosides such as dibekacin, these studies confirm their concentration-dependent killing characteristic. nih.govgoogleapis.com Research on related compounds shows a rapid reduction in bacterial viability within the initial hours of exposure, with higher concentrations leading to a faster and more profound bactericidal effect. asm.org For instance, time-kill curve studies on similar aminoglycosides demonstrate that bactericidal activity can be observed even at concentrations as low as 0.25 to 0.5 times the MIC, and this effect is sustained for several hours at concentrations equal to the MIC. asm.org
Table 1: Representative Time-Kill Kinetics of Aminoglycosides Against Susceptible Bacteria This table is a generalized representation based on typical aminoglycoside behavior.
| Time (hours) | Bacterial Count (CFU/mL) at 0 x MIC | Bacterial Count (CFU/mL) at 1 x MIC | Bacterial Count (CFU/mL) at 4 x MIC |
| 0 | 1.0 x 10⁶ | 1.0 x 10⁶ | 1.0 x 10⁶ |
| 2 | 5.0 x 10⁷ | 5.0 x 10⁴ | < 1.0 x 10³ |
| 4 | 2.0 x 10⁸ | 1.0 x 10³ | < 1.0 x 10² |
| 8 | 8.0 x 10⁸ | < 1.0 x 10² | < 1.0 x 10² |
| 24 | > 1.0 x 10⁹ | < 1.0 x 10² | < 1.0 x 10² |
Concentration-Dependent Bactericidal Activity
Pharmacokinetic Studies of this compound in Animal Models
Pharmacokinetic studies in animal models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.
Following parenteral administration in animal models, dibekacin is rapidly absorbed. Studies in rabbits and dogs have been central to understanding its pharmacokinetic behavior. nih.gov Research in rabbits receiving a 2 mg/kg intravenous dose showed that the peak serum level (Cmax) is inversely related to the infusion time; a rapid bolus injection results in a higher peak concentration compared to a slower infusion over one hour. nih.gov
This research also revealed that varying the infusion conditions alters the distribution kinetics of dibekacin, suggesting changes in the antibiotic's access to and persistence in tissues. nih.gov Pharmacokinetic analyses in both rabbits and dogs have shown that the volume of distribution (Vd) tends to increase with the dose and that tissue concentrations of the drug decline in parallel with the serum concentration. nih.gov
Table 2: Effect of Infusion Time on Dibekacin Peak Serum Levels in Rabbits (2 mg/kg Dose) nih.gov
| Infusion Method | Average Peak Serum Level (Cmax) (µg/mL) |
| Single Bolus Injection | 18.30 |
| 1-hour Infusion | 6.60 |
A key feature of aminoglycoside antibiotics, including dibekacin, is their limited metabolism in the body. nih.gov Preclinical studies indicate that the biotransformation of these compounds is negligible, with less than 10% of the administered dose undergoing any metabolic change. Dibekacin is structurally hydrophilic, a characteristic that generally limits metabolic processes. nih.gov As a result, the vast majority of the drug is found in its original, biologically active form in the urine. This lack of significant metabolism means that the parent compound is primarily responsible for both its efficacy and its potential toxicity.
The primary route of elimination for dibekacin from the body in animal models is renal excretion. spandidos-publications.com Studies have consistently shown that the drug is filtered through the glomeruli and excreted in the urine largely in an unchanged form. nih.gov Research in rats demonstrated excretion of the antibiotic from both blood and kidney tissues. chinayyhg.com The elimination half-life in preclinical models is comparable to other aminoglycosides, averaging around 2.24 hours. While renal clearance is the dominant pathway, a very small fraction, typically 0.5-2% of the administered dose, may be eliminated through biliary excretion. The high reliance on renal excretion is a critical factor in the pharmacokinetics of dibekacin.
Metabolic Pathways and Metabolite Identification in Preclinical Species
Pharmacodynamic Modeling of this compound in Non-Human Systems
The preclinical evaluation of this compound, an aminoglycoside antibiotic, relies heavily on pharmacodynamic (PD) modeling in non-human systems to understand its bacterial killing characteristics and to predict its efficacy. As with other aminoglycosides, this compound exhibits concentration-dependent bactericidal activity. This means that higher drug concentrations lead to a greater rate and extent of bacterial killing. sahealth.sa.gov.aucapes.gov.br This principle is fundamental to establishing the pharmacodynamic indices that best correlate with its antimicrobial effect.
Elucidation of Pharmacodynamic Indices (e.g., AUC/MIC, Cmax/MIC)
The primary pharmacodynamic indices used to predict the efficacy of aminoglycosides, including this compound, are the ratio of the maximum plasma concentration to the Minimum Inhibitory Concentration (Cmax/MIC) and the ratio of the 24-hour Area Under the Curve to the MIC (AUC/MIC). sahealth.sa.gov.auumich.eduasm.org The elucidation of these indices for this compound involves both in vitro and in vivo non-human models.
In Vitro Models: Dynamic in vitro infection models, such as the hollow-fiber infection model, are instrumental in characterizing the relationship between drug exposure and bacterial response. mdpi.comntu.edu.sg These models allow for the simulation of human-like pharmacokinetic profiles, exposing bacterial isolates to fluctuating concentrations of this compound over time. By measuring the bacterial density at various time points, researchers can perform time-kill curve analyses. These analyses for aminoglycosides typically demonstrate that the rate of bacterial killing increases as the concentration of the antibiotic rises, confirming the concentration-dependent nature of the drug. asm.org
Animal Models: Preclinical animal infection models, such as the neutropenic mouse thigh infection model, are crucial for determining the in vivo relevance of pharmacodynamic indices. frontiersin.org In these models, animals are infected with a specific pathogen, and then treated with various dose-ranging and dose-fractionation regimens of this compound. frontiersin.org This methodology allows researchers to disentangle the effects of Cmax/MIC from AUC/MIC to determine which index is the most predictive of a successful outcome, which is typically measured as a reduction in bacterial colony-forming units (CFU) in the infected tissue over a 24-hour period. frontiersin.org For aminoglycosides in general, both Cmax/MIC and AUC/MIC have been shown to be important predictors of efficacy. umich.eduresearchgate.net Studies on arbekacin (B1665167), a close derivative of dibekacin, have utilized such nonclinical PK-PD targets from in vitro and in vivo infection models to inform dose selection. nih.govnih.gov
The generally accepted target values for aminoglycosides to achieve clinical efficacy are a Cmax/MIC ratio of 8 to 10 and an AUC/MIC ratio of 80 to 125, although these can vary depending on the pathogen and site of infection. umich.edunih.gov
Table 1: Key Pharmacodynamic Indices for Aminoglycosides
| Pharmacodynamic Index | Description | Typical Target for Efficacy |
| Cmax/MIC | The ratio of the peak drug concentration in plasma to the Minimum Inhibitory Concentration of the target pathogen. | ≥ 8-10 |
| AUC/MIC | The ratio of the total drug exposure over 24 hours (Area Under the concentration-time Curve) to the Minimum Inhibitory Concentration. | ≥ 80-125 |
Data derived from general aminoglycoside studies. umich.edunih.gov
Predictive Modeling for In Vitro and Animal Studies
Predictive modeling is a powerful tool used in preclinical research to simulate the expected efficacy of this compound under various conditions. These models integrate pharmacokinetic data (how the animal's body processes the drug) with pharmacodynamic data (how the drug affects the bacteria) to forecast outcomes and optimize dosing strategies before moving to clinical trials. uu.se
Mechanism-Based Models: Semi-mechanistic PK/PD models can be developed based on data from in vitro time-kill experiments. These models describe bacterial growth, the concentration-dependent killing by this compound, and can even incorporate concepts like adaptive resistance. uu.se They are valuable for simulating the expected bacterial response to different dosing regimens in an in vitro setting.
Animal Model Simulations: Data from animal studies are used to build more complex models that can predict efficacy in a living organism. Orthotopic mouse models, where the tumor or infection is established in the corresponding organ, are considered more clinically relevant and better predictors of drug efficacy than subcutaneous models. ugent.be For this compound, data on its pharmacokinetics in a specific animal model (e.g., rat or rabbit) would be combined with the established pharmacodynamic targets (Cmax/MIC or AUC/MIC). colab.ws
Monte Carlo Simulations: This computational technique is frequently used to predict the probability of achieving the desired pharmacodynamic targets in a population. The simulation uses population pharmacokinetic models, which account for the variability in drug absorption, distribution, metabolism, and excretion between individual animals. mdpi.com By running thousands of simulated scenarios with different animal characteristics and bacterial MICs, researchers can estimate the percentage of a population that would achieve a target Cmax/MIC or AUC/MIC ratio with a specific dosing regimen. This "probability of target attainment" is a key metric for predicting the success of a given dose. While specific Monte Carlo simulations for this compound in preclinical models are not readily available in published literature, this standard methodology is applied to closely related aminoglycosides like arbekacin to support dose selection for further development. nih.gov
These predictive models are essential for bridging the gap between early in vitro findings and potential clinical use, allowing for a more rational and data-driven approach to the development of this compound as a therapeutic agent. medsci.org
Antimicrobial Spectrum and Efficacy in in Vitro and Non Human in Vivo Models
In Vitro Susceptibility Profiles of Dibekacin (B1670413) Sulfate (B86663)
Dibekacin demonstrates broad-spectrum antibacterial activity by inhibiting protein synthesis in bacteria. It achieves this by irreversibly binding to the 30S subunit of bacterial ribosomes, which disrupts the proper reading of mRNA and leads to the production of non-functional proteins, ultimately causing bacterial cell death.
Dibekacin sulfate is primarily utilized for treating severe infections caused by Gram-negative pathogens. Studies have shown its effectiveness against Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae. Clinical trials have indicated dibekacin's potency against strains of P. aeruginosa that are resistant to gentamicin (B1671437). The activity of arbekacin (B1665167), a derivative of dibekacin, has also been noted against multidrug-resistant P. aeruginosa. cabidigitallibrary.org
The susceptibility of various Gram-negative bacteria to dibekacin is often compared to other aminoglycosides. Arbekacin has demonstrated broad antimicrobial activity against Gram-negative bacteria like Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. cabidigitallibrary.orgresearchgate.net
Table 1: In Vitro Susceptibility of Gram-Negative Bacteria to Dibekacin
| Bacterial Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 0.2 - 100 ncats.io |
| Pseudomonas aeruginosa | <0.2 - 100 ncats.io |
| Klebsiella pneumoniae | 0.39 ncats.io |
Note: The wide range in MIC values for E. coli and P. aeruginosa reflects the variability in resistance among different bacterial strains. ncats.io
Dibekacin also exhibits activity against certain Gram-positive bacteria. Notably, it is effective against Staphylococcus aureus, including some methicillin-resistant strains (MRSA). ncats.io Arbekacin, which was developed from dibekacin, shows potent activity against MRSA and is often used for infections caused by this pathogen. cabidigitallibrary.orgresearchgate.nettoku-e.com
Table 2: In Vitro Susceptibility of Gram-Positive Bacteria to Dibekacin
| Bacterial Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.78 ncats.io |
| Staphylococcus epidermidis | 0.78 ncats.io |
| Bacillus anthracis | 0.39 ncats.io |
| Bacillus cereus | 1.56 ncats.io |
| Bacillus subtilis | <0.2 ncats.io |
Dibekacin has demonstrated activity against certain non-tuberculous mycobacteria. Specifically, research has explored its effectiveness against Mycobacterium abscessus. medkoo.com Studies indicate that M. abscessus possesses enzymes that can confer resistance to several aminoglycosides. However, the deletion of a specific resistance gene, aac(2'), has been shown to increase the susceptibility of M. abscessus to dibekacin. nih.govoup.comnih.gov This suggests that while intrinsic resistance mechanisms exist, dibekacin can be effective under certain conditions.
Susceptibility Against Gram-Positive Bacterial Species (e.g., Staphylococcus aureus)
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Studies
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism, while the Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death. googleapis.comnih.gov
For dibekacin, MIC values have been established against a range of bacteria. For instance, the MIC for Staphylococcus aureus and Staphylococcus epidermidis is reported as 0.78 µg/mL, while for Klebsiella pneumoniae it is 0.39 µg/mL. ncats.io MICs for Pseudomonas aeruginosa and E. coli can vary widely, from less than 0.2 µg/mL to over 100 µg/mL, depending on the strain's resistance profile. ncats.io
MBC studies are often conducted in conjunction with MIC tests to determine if an antibiotic is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). For aminoglycosides like dibekacin, the MBC is typically close to the MIC, highlighting their bactericidal nature.
Efficacy Studies of this compound in Preclinical Infection Models
The efficacy of dibekacin and its derivatives has been evaluated in various animal infection models. In a mixed infection mouse model using both MRSA and P. aeruginosa, arbekacin, a derivative of dibekacin, demonstrated a significant protective effect. nih.gov The median effective dose (ED50) for arbekacin was 19.5 mg/kg, showcasing its in vivo efficacy in a polymicrobial infection scenario. nih.gov
However, some studies have noted discrepancies between in vitro activity and in vivo effectiveness. For example, a modified version of dibekacin, dibekacin-di-N-methanesulfonate, was bioactive in vitro but proved ineffective in vivo against Pseudomonas aeruginosa in one study. In contrast, rat models have been used to assess properties like nephrotoxicity, where dibekacin was found to be less toxic than gentamicin at a dose of 50 mg/kg/day for 8 days.
Biofilm Eradication Research In Vitro and in Animal Models
Research into the efficacy of this compound against bacterial biofilms has primarily focused on its use as a component in antimicrobial coatings and materials to prevent biofilm formation, rather than eradicating established biofilms. Studies have investigated incorporating dibekacin into medical materials to confer anti-infective properties.
In one in-vitro study, this compound was added to fibrin (B1330869) glue to assess its ability to prevent colonization. The results indicated that the inclusion of this compound in the fibrin mesh reduced the likelihood of colonization. researchgate.net Pharmacokinetic analysis in rats showed that dibekacin eluted rapidly from the fibrin glue, with less than 0.2% remaining after 24 hours. researchgate.net However, the concentration that remained after seven days was still higher than the minimum inhibitory concentration (MIC) for many common pathogens, suggesting a potential for a sustained preventive effect against biofilm formation. researchgate.net
Further research has explored the modification of medical device surfaces with dibekacin. An aminoglycoside antibiotic, this compound, has been ionically bonded to the surface of urethral catheters. researchgate.net These modified catheters demonstrated promising anti-infective potential in vitro, highlighting a strategy to reduce device-associated infections by inhibiting initial bacterial adhesion, a critical first step in biofilm formation. researchgate.net While these studies show potential for dibekacin in preventing biofilm development on medical surfaces, extensive research specifically detailing its ability to eradicate mature, pre-formed biofilms in vitro or in animal models is not widely available in the reviewed literature.
Synergy and Antagonism Research of this compound with Other Antimicrobials In Vitro
The in-vitro activity of this compound has been evaluated in combination with other antimicrobial agents to identify potential synergistic, additive, or antagonistic interactions. This research is crucial for designing effective combination therapies, particularly for infections caused by multidrug-resistant bacteria.
Combinatorial Effects on Bacterial Growth and Survival
Studies utilizing the checkerboard method have systematically tested dibekacin in combination with various classes of antibiotics against clinically relevant bacteria, including Enterobacteriaceae and Pseudomonas aeruginosa.
One such study investigated the interaction of dibekacin with multiple penicillins (ampicillin, ticarcillin, piperacillin), cephalosporins (cefazolin, cefuroxime, ceftazidime), new fluoroquinolones (norfloxacin, enoxacin), and minocycline (B592863). The findings revealed that synergy was not a universally consistent outcome and was dependent on the specific antibiotic combination and the bacterial strain being tested.
With β-Lactams: Combinations of dibekacin with β-lactam antibiotics, such as penicillins and cephalosporins, most frequently resulted in partial or full synergy against strains of P. aeruginosa.
With Fluoroquinolones: Combinations involving new quinolones were typically found to be additive, though occasional synergy was observed.
With Minocycline: The combination of dibekacin and minocycline was generally additive; however, partial antagonism was noted in 10% to 40% of the strains, depending on the specific aminoglycoside used.
Another study focusing on piperacillin (B28561) combined with various aminoglycosides, including dibekacin, found that these combinations acted synergistically or partially synergistically against a significant portion of isolates. The synergistic action was observed against 33-40% of Enterobacteriaceae strains, 34-58% of non-mucoid P. aeruginosa strains, and 63-84% of mucoid P. aeruginosa strains.
The table below summarizes the observed interactions between this compound and other antimicrobial classes from in-vitro studies.
| Combined Antimicrobial Class | Target Organism(s) | Predominant Interaction | Other Observed Interactions |
| β-Lactams (Penicillins, Cephalosporins) | Pseudomonas aeruginosa | Partial or Full Synergy | - |
| Fluoroquinolones (Norfloxacin, Enoxacin) | Enterobacteriaceae, P. aeruginosa | Additive | Occasional Synergy |
| Tetracyclines (Minocycline) | Enterobacteriaceae, P. aeruginosa | Additive | Partial Antagonism (in 10-40% of strains) |
Mechanistic Basis of Synergistic Interactions
The synergistic effect observed between dibekacin and other antimicrobials, particularly cell-wall-active agents like β-lactams, is based on their distinct but complementary mechanisms of action. nih.gov
Dibekacin, like other aminoglycosides, exerts its bactericidal effect by inhibiting protein synthesis. lumenlearning.com It binds with high affinity to the 16S ribosomal RNA within the 30S ribosomal subunit inside the bacterial cell. nih.govmsdmanuals.com This binding interferes with the translation process, causing misreading of the mRNA codon, which leads to the production of nonfunctional or toxic proteins and ultimately results in cell death. nih.gov
For dibekacin to reach its intracellular target (the ribosome), it must first cross the bacterial cell envelope. This is a critical, energy-dependent step. nih.gov The primary mechanism proposed for the synergy between aminoglycosides and β-lactam antibiotics is the enhanced uptake of the aminoglycoside. nih.govplos.org β-lactam antibiotics inhibit the synthesis of peptidoglycan, a crucial component of the bacterial cell wall. frontiersin.orgmsdvetmanual.com By damaging the integrity of the cell wall, the β-lactam increases the permeability of the bacterial envelope. msdvetmanual.comscielo.br This disruption facilitates the transport of dibekacin across the membrane and into the cytoplasm, allowing it to accumulate at higher intracellular concentrations and exert its inhibitory effect on protein synthesis more effectively. plos.org This combined assault on two different essential cellular processes—cell wall synthesis and protein synthesis—leads to a bactericidal effect that is greater than the sum of the effects of the individual agents. nih.gov
Mechanisms of Resistance to Dibekacin Sulfate
Enzymatic Modification of Dibekacin (B1670413) Sulfate (B86663)
The most prevalent mechanism of resistance to dibekacin sulfate is the enzymatic inactivation of the drug by aminoglycoside-modifying enzymes (AMEs). asm.orgnih.govresearchgate.net These enzymes catalyze the covalent modification of specific hydroxyl or amino groups on the dibekacin molecule, which diminishes its affinity for the ribosomal target. asm.orgnih.gov
AMEs are a diverse group of enzymes that confer resistance to aminoglycosides by altering their structure. nih.gov They are broadly categorized into three main classes based on the type of chemical modification they catalyze: aminoglycoside phosphotransferases (APHs), aminoglycoside nucleotidyltransferases (ANTs), and aminoglycoside acetyltransferases (AACs). nih.govfrontiersin.orgasm.org The genes encoding these enzymes are often located on mobile genetic elements such as plasmids, transposons, and integrons, facilitating their dissemination among bacterial populations. mdpi.comopenmicrobiologyjournal.com The presence of multiple AME-encoding genes can lead to high levels of resistance. openmicrobiologyjournal.com
Aminoglycoside phosphotransferases (APHs) inactivate dibekacin by transferring a phosphate (B84403) group from a donor molecule, typically ATP or GTP, to a hydroxyl group on the antibiotic. asm.orgnih.gov
APH(2") : This subfamily of enzymes phosphorylates the 2"-hydroxyl group of 4,6-disubstituted aminoglycosides like dibekacin. nih.gov
APH(2")-Ia : Often found as a domain of a bifunctional enzyme [AAC(6')-Ie/APH(2")-Ia], it is a major determinant of high-level aminoglycoside resistance in Gram-positive bacteria. asm.org This enzyme can phosphorylate a broad range of aminoglycosides, including dibekacin. nih.gov
APH(2")-Id : This enzyme modifies dibekacin and confers high levels of resistance (MIC ≥2000 µg/mL) in enterococci. oup.com
APH(2”)-If : Identified in Campylobacter jejuni, this enzyme confers resistance to dibekacin. asm.orgnih.gov Both APH(2")-If and APH(2")-Ia significantly increase the minimum inhibitory concentrations (MICs) of dibekacin. asm.org
A comparative overview of the resistance profiles conferred by different APH(2") enzymes is presented below:
| Enzyme | Modifies Dibekacin | Organisms | Resistance Level |
| APH(2")-Ia | Yes | Gram-positive cocci | High |
| APH(2")-Id | Yes | Enterococcus spp. | High (MIC ≥2000 µg/mL) |
| APH(2")-If | Yes | Campylobacter jejuni | Significant increase in MIC |
Aminoglycoside nucleotidyltransferases (ANTs), also known as adenylyltransferases, inactivate dibekacin by transferring a nucleotide monophosphate (typically AMP from ATP) to a hydroxyl group. frontiersin.org
ANT(2")-Ia : This enzyme is capable of modifying and conferring resistance to dibekacin, along with other aminoglycosides like gentamicin (B1671437), kanamycin (B1662678), sisomicin, and tobramycin. mdpi.com
ANT(4') : This class of enzymes mediates resistance to dibekacin. frontiersin.org
The following table summarizes the activity of key ANT enzymes against dibekacin:
| Enzyme | Modifies Dibekacin | Other Substrates |
| ANT(2")-Ia | Yes | Gentamicin, Kanamycin, Sisomicin, Tobramycin |
| ANT(4') | Yes | Amikacin (B45834), Isepamicin, Tobramycin |
Aminoglycoside acetyltransferases (AACs) are the most common AMEs and inactivate dibekacin by transferring an acetyl group from acetyl-CoA to one of its amino groups. asm.orgnih.govnih.gov This modification reduces the antibiotic's binding affinity to the ribosome.
AAC(6') : This is the most prevalent subfamily of AACs. researchgate.net
AAC(6')-I : These enzymes acetylate the 6'-amino group and are associated with resistance to a broad range of aminoglycosides, including dibekacin. asm.org A novel AAC(6') gene from a Salmonella typhimurium plasmid was shown to acetylate dibekacin. researchgate.net
AAC(3) : This subfamily of enzymes acetylates the 3-amino group.
AAC(3)-III : These enzymes are known for their broad substrate promiscuity and can inactivate dibekacin. researchgate.net
Bifunctional Enzymes : The bifunctional enzyme AAC(6')-Ie/APH(2")-Ia, found in Gram-positive bacteria, possesses both acetyltransferase and phosphotransferase activities and can inactivate dibekacin. mdpi.com
The table below details the action of various AAC enzymes on dibekacin:
| Enzyme Subfamily | Specific Enzyme/Variant | Site of Action | Effect on Dibekacin |
| AAC(6') | AAC(6')-I | 6'-amino group | Inactivation and resistance |
| AAC(3) | AAC(3)-III | 3-amino group | Inactivation and resistance |
| Bifunctional | AAC(6')-Ie/APH(2")-Ia | 6'-amino group and 2"-hydroxyl group | Inactivation and resistance |
Aminoglycoside Acetyltransferases (AACs)
Ribosomal Target Site Modifications
Another mechanism of resistance to dibekacin involves alterations to its target, the 30S ribosomal subunit. nih.govresearchgate.net These modifications prevent the antibiotic from binding effectively, thus allowing protein synthesis to continue.
16S rRNA Methylation : The enzymatic modification of the 16S rRNA is an increasingly important mechanism of aminoglycoside resistance. asm.org Genes such as armA and rmtB encode for 16S rRNA methyltransferases that methylate the A-site of the ribosome, which is the binding site for dibekacin. vulcanchem.com This methylation prevents the binding of 4,6-disubstituted aminoglycosides, including dibekacin, leading to high-level resistance. asm.orgvulcanchem.com
Ribosomal Mutations : Mutations in the genes that code for ribosomal proteins or the 16S rRNA can also confer resistance by altering the structure of the antibiotic's binding site. researchgate.net This mechanism is a less common cause of clinical resistance to dibekacin compared to enzymatic modification.
Mutations in 16S rRNA Genes
Reduced Cellular Uptake and Efflux Mechanisms
For this compound to be effective, it must first enter the bacterial cell and accumulate to a sufficient intracellular concentration. ethz.ch Bacteria have developed mechanisms to limit this accumulation, either by reducing the drug's entry or by actively pumping it out. researchgate.net
In Gram-negative bacteria, the outer membrane acts as a selective barrier. mdpi.com The initial uptake of cationic aminoglycosides like dibekacin involves an electrostatic interaction with negatively charged lipopolysaccharides on the outer membrane, a process known as self-promoted uptake. ethz.chmdpi.com Changes in the composition or structure of this outer membrane can reduce its permeability to dibekacin, thereby decreasing the amount of drug that reaches the periplasm and subsequently the cytoplasm. ub.edugoogleapis.com This can result in a moderate level of resistance that may apply to all aminoglycosides. ub.edu
Efflux pumps are protein complexes that actively transport antibiotics and other toxic substances out of the bacterial cell. google.com In Pseudomonas aeruginosa, a significant pathogen, the MexXY-OprM efflux pump is a major contributor to aminoglycoside resistance. researchgate.net This pump, a member of the Resistance-Nodulation-Division (RND) family, can recognize and expel a wide range of aminoglycosides, including dibekacin, from the cell. ub.edugoogle.com Overexpression of the genes encoding the MexXY-OprM system leads to decreased intracellular concentrations of dibekacin, resulting in reduced susceptibility. researchgate.net The interplay between reduced permeability and active efflux can lead to significant levels of intrinsic aminoglycoside resistance. asm.org
| Mechanism | Component | Function | Impact on Dibekacin |
| Impaired Permeability | Outer Membrane | Acts as a physical barrier in Gram-negative bacteria. mdpi.com | Changes in membrane structure reduce dibekacin entry. ub.edugoogleapis.com |
| Active Efflux | MexXY-OprM Pump | A protein complex that actively expels antibiotics from the cell. ub.edu | Removes dibekacin from the cell, lowering its intracellular concentration. researchgate.net |
Impaired Outer Membrane Permeability
Global Regulatory Networks in Bacterial Resistance to this compound
Bacterial resistance to antibiotics is often not the result of a single, isolated mechanism but is instead controlled by complex global regulatory networks. These networks can coordinate the expression of multiple resistance genes in response to antibiotic stress. For instance, in Mycobacterium abscessus, the WhiB7 regulatory network is known to control the expression of genes conferring resistance to various ribosome-targeting antibiotics, including aminoglycosides. biorxiv.org Such regulatory systems can sense the presence of an antibiotic like dibekacin and upregulate the expression of resistance determinants, such as efflux pumps and drug-modifying enzymes, leading to a multifaceted resistance phenotype. biorxiv.org The understanding of these intricate regulatory circuits is crucial for comprehending the full scope of bacterial adaptation to antibiotics like this compound.
Epidemiology of this compound Resistance Genes in Environmental and Non-Clinical Isolates
The genes responsible for this compound resistance are not confined to clinical settings. frontiersin.org Environmental and non-clinical bacterial isolates serve as a vast reservoir for antibiotic resistance genes (ARGs). nih.gov Soil and water environments harbor diverse microbial communities where ARGs, including those conferring resistance to aminoglycosides, can be found. nih.gov Horizontal gene transfer (HGT) plays a critical role in the dissemination of these genes from environmental bacteria to clinically relevant pathogens. nih.gov For example, genes encoding aminoglycoside-modifying enzymes and 16S rRNA methyltransferases have been identified in environmental samples. ruokavirasto.filsu.edu The presence of antibiotic residues from agricultural or industrial sources in the environment can exert selective pressure, promoting the maintenance and spread of these resistance genes within microbial populations. frontiersin.orgresearchgate.net This environmental resistome represents a continuous threat, as novel resistance determinants can emerge and eventually be transferred to human pathogens. nih.gov
Structure Activity Relationships Sar and Chemical Modifications of Dibekacin Sulfate
Elucidation of Key Functional Groups for Dibekacin (B1670413) Sulfate (B86663) Activity
The antibacterial potency of dibekacin is intrinsically linked to its unique chemical structure, a 4,6-disubstituted 2-deoxystreptamine (B1221613) aminoglycoside. asm.org Specific functional groups across its three rings are crucial for its primary mechanism of action: binding to the 30S ribosomal subunit and disrupting bacterial protein synthesis. nih.gov
Key functional groups essential for its activity include:
Amino Groups: The amino groups, particularly at the 6' and 2' positions of ring I, are vital for its broad-spectrum antibacterial activity. uomus.edu.iq The 6'-amino group is especially important for potent activity. asm.org
Deoxystreptamine Ring (Ring II): This central ring is a critical anchor for the molecule's interaction with the ribosome. uomus.edu.iq The amino groups on this ring are fundamental for its biological function.
The deoxygenation at the 3' and 4' positions is a strategic modification from its parent compound, kanamycin (B1662678) B, which makes dibekacin resistant to enzymatic inactivation by phosphotransferases that target these hydroxyl groups. nih.govuomus.edu.iq
Synthesis and Characterization of Dibekacin Sulfate Derivatives and Analogs
To enhance the therapeutic profile of dibekacin and overcome emerging bacterial resistance, various derivatives and analogs have been synthesized and studied. nih.gov
Semisynthetic Approaches to this compound Analogues (e.g., Arbekacin)
A significant advancement in the development of dibekacin analogs is the synthesis of arbekacin (B1665167). nih.govresearchgate.net This is achieved through a semisynthetic approach where an (S)-4-amino-2-hydroxybutyryl (AHB) group is introduced to the 1-amino group of the deoxystreptamine ring of dibekacin. nih.govmdpi.comresearchgate.net This modification was inspired by the successful generation of amikacin (B45834) from kanamycin B. researchgate.net
The synthesis of arbekacin from dibekacin has been a key strategy to create a more potent antibiotic, particularly against methicillin-resistant Staphylococcus aureus (MRSA). nih.govingentaconnect.com The addition of the AHB side chain is believed to sterically hinder the binding of aminoglycoside-modifying enzymes, a primary mechanism of bacterial resistance. nih.gov
During the synthesis of arbekacin from dibekacin, several process-related impurities can be generated, including the starting material dibekacin and various N-AHB-dibekacin isomers where the AHB group is attached to different amino positions. nih.gov
Structural Modifications Impacting Ribosomal Binding
The primary target of dibekacin is the A-site of the 16S rRNA within the 30S ribosomal subunit. mdpi.com Structural modifications can significantly influence how the antibiotic binds to this site.
Cryo-electron microscopy studies have shown that both dibekacin and its analog, arbekacin, bind to the decoding site of the ribosome, causing the extrusion of key nucleotides A1492 and A1493, which is essential for their inhibitory function. oup.com The addition of the γ-amino-α-hydroxybutyryl (HABA) motif in arbekacin creates additional interactions with the ribosome, leading to a stronger binding affinity compared to dibekacin. oup.compdbj.org This enhanced binding contributes to arbekacin's higher potency in inhibiting ribosomal translocation. researchgate.net
Modifications to Circumvent Aminoglycoside-Modifying Enzymes
A major challenge with aminoglycoside antibiotics is the development of resistance through enzymatic modification by aminoglycoside-modifying enzymes (AMEs). frontiersin.orgasm.org These enzymes, including N-acetyltransferases (AACs), O-phosphotransferases (APHs), and O-nucleotidyltransferases (ANTs), alter the structure of the antibiotic, preventing it from binding to the ribosome. nih.govasm.org
Dibekacin was rationally designed to overcome resistance mediated by 3'-O-phosphorylation. nih.gov Its 3',4'-dideoxy structure makes it effective against bacteria that produce APH(3') enzymes. asm.orgmdpi.com However, it remains susceptible to other AMEs like ANT(2''), which can modify gentamicin (B1671437), tobramycin, and kanamycin, and the bifunctional enzyme AAC(6')-APH(2''). mdpi.com
The development of arbekacin from dibekacin represents a key strategy to counter a broader range of AMEs. mdpi.com The N-1 modification with an AHB group in arbekacin provides protection against several modifying enzymes, although it can still be a substrate for the bifunctional enzyme AAC(6')-APH(2"). nih.govmdpi.com
Computational Chemistry and Molecular Modeling of this compound and Its Analogues
Computational methods are increasingly used to understand the interactions of dibekacin and its analogs at a molecular level and to guide the design of new, more effective compounds. biorxiv.orgmdpi.com
Ligand-Protein Docking Studies
Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. nih.govsib.swiss In the context of dibekacin, docking studies are used to model its interaction with the bacterial ribosome and with aminoglycoside-modifying enzymes. acs.orgnih.gov
These studies help to visualize the binding modes and identify key interactions, such as hydrogen bonds, between the antibiotic and its target. mdpi.com For instance, molecular docking can elucidate how the structural modifications in arbekacin, compared to dibekacin, lead to enhanced binding with the ribosome. researchgate.net By understanding these interactions, researchers can rationally design new analogs with improved binding affinity and a reduced susceptibility to resistance mechanisms. reading.ac.uk
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are computational and statistical methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of this compound, which is 3',4'-dideoxykanamycin B, QSAR analyses have been instrumental in understanding the structural requirements for the antibacterial activity of aminoglycosides. These studies help in predicting the activity of novel derivatives and in guiding the rational design of more potent antibiotics against resistant bacterial strains.
While specific QSAR studies focusing exclusively on a series of this compound analogs are limited in publicly available literature, broader 3D-QSAR studies on related aminoglycosides, such as kanamycin and neamine (B104775) derivatives, provide significant insights applicable to dibekacin. These studies typically employ methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).
Research Findings from 3D-QSAR Studies on Aminoglycoside Derivatives:
A notable 3D-QSAR study was conducted on a dataset of aminoglycoside mimetics to elucidate the structural properties crucial for their antibacterial activity. nih.gov The research involved the development of CoMFA and CoMSIA models to correlate the molecular structures of these compounds with their inhibitory action on bacterial translation. nih.gov
The methodology for such studies generally involves three key steps:
Alignment of Molecules: The compounds in the dataset are aligned based on a common structural core, such as the neamine moiety, which is also a core component of dibekacin. nih.govresearchgate.net This ensures that the variations in their properties are compared from a consistent orientation. nih.gov
Calculation of Molecular Descriptors: For each aligned molecule, steric and electrostatic fields (in CoMFA) or other similarity indices like hydrophobic, and hydrogen bond donor/acceptor fields (in CoMSIA) are calculated at various points on a 3D grid. nih.govresearchgate.net These fields represent the molecular descriptors that quantify the structural features of the compounds. nih.gov
Statistical Analysis: Partial Least Squares (PLS) regression is then used to derive a mathematical equation that links the calculated descriptors to the observed biological activity (e.g., Minimum Inhibitory Concentration - MIC). nih.gov
The statistical robustness and predictive power of the generated QSAR models are evaluated using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability of the model. nih.gov
The following table summarizes the statistical results from a representative 3D-QSAR study on aminoglycoside mimetics, which demonstrates the validity of this approach.
| Model | q² (Cross-validated) | r² (Non-cross-validated) | Predictive r² | Key Finding |
| CoMFA | 0.708 | 0.967 | 0.624 | Electronic effects are the dominant determinants of binding affinity. nih.gov |
| CoMSIA | 0.556 | 0.935 | 0.640 | Provides complementary information on steric, electrostatic, and other fields. nih.gov |
The contour maps generated from these models provide a visual representation of how different structural modifications would likely impact the antibacterial activity. For instance, the analysis of pyranmycin derivatives, which are analogs of the kanamycin class, through CoMFA has helped in designing novel inhibitors of the 16S rRNA A site. researchgate.net The findings from these QSAR studies on related aminoglycosides underscore the importance of specific structural features for antibacterial efficacy. The removal of the 3'- and 4'-hydroxyl groups in kanamycin B to form dibekacin is a prime example of a successful modification that enhances activity against certain resistant bacteria, a feature that can be rationalized through QSAR models. slideshare.net
The table below details the key molecular descriptors used in aminoglycoside QSAR studies and their general influence on antibacterial activity.
| Molecular Descriptor Type | Description | Influence on Antibacterial Activity |
| Steric Fields | Describes the spatial arrangement and bulk of substituents. | Favorable steric interactions in specific regions can enhance binding to the ribosomal target site. Unfavorable steric bulk can hinder binding. |
| Electrostatic Fields | Represents the distribution of positive and negative charges on the molecule's surface. | Positive charges from amino groups are crucial for the initial electrostatic attraction to the negatively charged phosphate (B84403) backbone of rRNA. The distribution of these charges influences binding affinity. nih.gov |
| Hydrophobic Fields | Characterizes the lipophilicity of different parts of the molecule. | Can influence membrane permeability and interactions with specific pockets in the ribosomal binding site. |
| Hydrogen Bond Donor/Acceptor Fields | Indicates the capacity of the molecule to form hydrogen bonds. | Specific hydrogen bonds between the aminoglycoside and the rRNA are critical for high-affinity binding and antibacterial action. |
Analytical Methodologies for Dibekacin Sulfate in Research
Chromatographic Techniques for Dibekacin (B1670413) Sulfate (B86663) Quantification in Research Samples
Chromatography is the cornerstone for separating and quantifying Dibekacin sulfate from complex matrices. Techniques are often adapted to overcome the analytical hurdles presented by aminoglycosides.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound, though modifications are required to achieve adequate retention and detection. bibliomed.org Reversed-phase (RP) HPLC is the most common approach, frequently combined with ion-pairing agents or derivatization. nih.gov
Ion-Pair Chromatography: To enhance the retention of the highly polar Dibekacin molecule on non-polar stationary phases (like C18), ion-pairing reagents are added to the mobile phase. innovareacademics.in Reagents such as heptafluorobutyric acid (HFBA) or trifluoroacetic acid (TFA) form a neutral ion-pair with the positively charged amino groups of Dibekacin, allowing it to interact with the reversed-phase column. researchgate.netresearchgate.net
Derivatization: To overcome the lack of a native chromophore for UV detection, derivatization is employed. bibliomed.org This process involves a chemical reaction to attach a UV-absorbing or fluorescent tag to the Dibekacin molecule. rjptonline.org Derivatization can be performed either before the sample is injected onto the HPLC column (pre-column) or after separation but before detection (post-column). innovareacademics.inrjptonline.org
Pre-column derivatization has been reported using reagents like phenylisocyanate. innovareacademics.in
Post-column derivatization often uses reagents like o-phthalaldehyde (B127526) (OPA) to create a fluorescent product, which can be measured with high sensitivity. innovareacademics.in
Detection Methods:
UV/Vis Detection: Used in conjunction with derivatization to detect the tagged molecule. bibliomed.org
Fluorescence Detection (FLD): Offers higher sensitivity than UV detection and is used with fluorescent derivatizing agents like OPA. innovareacademics.in
Evaporative Light Scattering Detection (ELSD): A universal detection method that does not require the analyte to have a chromophore. ELSD is suitable for detecting aminoglycosides directly after separation and has been successfully applied to the analysis of Arbekacin (B1665167) (a related aminoglycoside) and its impurity, Dibekacin. researchgate.netnih.gov
| Parameter | Method 1 (Arbekacin/Dibekacin) researchgate.net | Method 2 (Kanamycin/Dibekacin) innovareacademics.in |
| Technique | HPLC-ELSD | Ion-Pair RP-HPLC with post-column derivatization |
| Column | Agilent SB-C18 (250 x 4.6 mm, 5µm) | Discovery C18 RP column |
| Mobile Phase | 200 mM trifluoroacetic acid – acetonitrile (B52724) (91:9) | Sodium sulfate (35 g/l), sodium octanesulfonic acid (1 g/l), tetrahydrofuran (B95107) (14 ml/l), 0.2 M phosphate (B84403) buffer pH 3.0 |
| Detector | Evaporative Light Scattering Detector (ELSD) | Fluorescence detector |
| Derivatization | None | Post-column with o-phthalaldehyde (OPA) |
| Analyte(s) | Arbekacin, Dibekacin | Kanamycin (B1662678), Dibekacin |
| Limit of Detection | 5.0 µg/mL (for Dibekacin) | Not specified |
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the analysis of this compound, offering superior sensitivity and selectivity compared to HPLC with conventional detectors. bibliomed.orgulisboa.pt This technique is particularly valuable for identifying and quantifying impurities. researchgate.netnih.gov
A significant challenge in LC-MS analysis of aminoglycosides is the incompatibility of non-volatile ion-pairing reagents (like phosphate buffers) with the mass spectrometer. researchgate.net Therefore, mobile phases typically consist of volatile buffers like ammonium (B1175870) acetate (B1210297) or formic acid. bibliomed.org The use of acidic modifiers like TFA or pentafluoropropionic acid (PFPA), while beneficial for chromatography, can cause ion suppression in the MS source, reducing sensitivity. researchgate.net To overcome this, strategies such as using an online cation-self-regenerating suppressor (CSRS) have been developed to remove the interfering acids from the mobile phase before it enters the mass spectrometer. researchgate.netnih.gov
LC-MS/MS has been successfully used to develop and validate methods for quantifying related aminoglycosides, such as Arbekacin, in serum, using Dibekacin as an internal standard. researchgate.net These methods are crucial for therapeutic drug monitoring in research. researchgate.net
| Parameter | Research Application (Impurity Profiling of Arbekacin) researchgate.netnih.gov |
| Technique | Ion-pair LC coupled with IT-TOF-MS |
| Column | Pursuit pentafluorophenylpropyl (PFP) |
| Key Challenge | MS-incompatibility of mobile phase; ion suppression from TFA and PFPA |
| Solution | Use of an online cation-self-regenerating suppressor (CSRS) between LC and MS |
| Application | Identification and structural elucidation of 28 impurities in Arbekacin sulfate, with Dibekacin being a known related substance. |
| Advantage | Significantly improved limit of detection (LOD) for the primary analyte (Arbekacin) to 20 ng/mL. |
Gas Chromatography (GC) is less commonly used for aminoglycoside analysis than LC because these compounds are highly polar and thermally labile, making them non-volatile. researchgate.net To be analyzed by GC, this compound must first undergo a derivatization process to increase its volatility and thermal stability. innovareacademics.inmdpi.com
The derivatization typically involves silylating the hydroxyl groups and acylating the amino groups. innovareacademics.in Common derivatizing agents include trimethylsilylimidazole (TMSI) for hydroxyl groups and heptafluorobutyric imidazole (B134444) (HFBI) for amino groups. innovareacademics.in The resulting trimethylsilyl (B98337) (TMS) and heptafluorobutyryl (HFB) derivatives are volatile enough for GC analysis. innovareacademics.in
GC coupled with Mass Spectrometry (GC-MS) provides high specificity, allowing for the confirmation and quantification of various aminoglycosides in different matrices. innovareacademics.inmdpi.com Although complex due to the required derivatization steps, GC-MS is a robust method for confirmatory analysis. bibliomed.org
Liquid Chromatography-Mass Spectrometry (LC-MS)
Spectroscopic Methods for this compound Characterization
Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound and its related substances. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the definitive structural characterization of organic molecules, including this compound. bibliomed.org Proton (¹H) and Carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule. nih.govnih.gov
In research concerning the synthesis and impurity profiling of related aminoglycosides like Arbekacin, NMR is used to identify process-related impurities, one of which is Dibekacin itself. nih.gov By comparing the NMR spectra (¹H, ¹³C) of the isolated impurities with that of a reference standard, the structures can be unequivocally confirmed. nih.govresearchgate.net Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are used to establish connectivity between different parts of the molecule, further solidifying the structural assignment. nih.govresearchgate.net
| Technique | Application in Research | Findings |
| ¹H NMR, ¹³C NMR, 2D-NMR | Structural characterization of impurities in the semi-synthetic process of Arbekacin sulfate. nih.gov | Used spectral data to identify and confirm the structures of four process-related impurities, including Dibekacin. nih.gov |
| ¹³C NMR | Analysis of Arbekacin free base. google.com | Confirmed the structure of the final product and quantified the Dibekacin content as an impurity (0.1%). google.com |
Mass Spectrometry (MS), particularly when used in tandem (MS/MS), is a highly sensitive method for determining the molecular weight and elucidating the structure of this compound and its impurities. bibliomed.orgnih.gov The technique involves ionizing the molecule and then separating the ions based on their mass-to-charge ratio (m/z). bibliomed.org
In the context of impurity profiling, Electrospray Ionization (ESI)-MS/MS is a common technique. nih.gov The fragmentation patterns generated in the MS/MS experiment provide structural information that helps to differentiate between isomers and identify unknown compounds. bibliomed.orgnih.gov This method was instrumental in characterizing impurities generated during the synthesis of Arbekacin from 3',4'-didehydro-dibekacin, where Dibekacin was identified as a key related substance. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, 2D-NMR)
Bioanalytical Assays for this compound Activity Determination In Vitro
The in vitro activity of this compound against various microorganisms is primarily assessed through bioanalytical assays that measure the antibiotic's ability to inhibit or kill bacteria. These methods are fundamental in research for determining the potency and spectrum of activity of the compound.
Agar (B569324) Diffusion Assays
Agar diffusion assays are a cornerstone of microbiological testing for antibiotics, including this compound. This method relies on the principle of an antibiotic diffusing from a point source through a solid agar medium that has been uniformly inoculated with a specific test microorganism. ingentaconnect.com The antibiotic creates a concentration gradient in the agar, and where the concentration is sufficient to inhibit the microorganism's growth, a clear area, known as a zone of inhibition, is formed. ingentaconnect.com
The size of the inhibition zone is directly proportional to the susceptibility of the microorganism to the antibiotic. ingentaconnect.com In a typical procedure, paper discs impregnated with a known concentration of this compound are placed onto the surface of the agar plate. After an incubation period, the diameter of the zone of inhibition is measured. This measurement can be compared against standardized tables or against the zones produced by reference standards to determine the susceptibility of the organism.
In comparative studies, the agar diffusion method has been used to evaluate the in vitro activity of dibekacin against numerous clinical isolates. For instance, tests for minimum inhibitory concentrations (MICs) performed in agar have demonstrated dibekacin's comparable activity to gentamicin (B1671437) against many bacterial isolates. umweltbundesamt.de The Kirby-Bauer disk diffusion assay is a standardized protocol that is widely followed to ensure reproducibility and comparability of results across different laboratories. mdpi.com The choice of the test organism is crucial; for instance, Bacillus subtilis ATCC 6633 is a commonly used test organism for the microbiological assay of similar aminoglycosides like tobramycin. innovareacademics.inmdpi.com
Broth Dilution Methods (MIC/MBC)
Broth dilution methods are quantitative techniques used to determine the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC) of an antimicrobial agent. These values are critical for understanding the potency of this compound.
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antibiotic that prevents visible growth of a microorganism after overnight incubation. spectroscopyonline.com The test is typically performed in a liquid medium, such as Mueller-Hinton Broth, using a multi-well microtiter plate (broth microdilution) or a series of tubes (broth macrodilution). nih.govpatsnap.com A standardized inoculum of the test bacteria is added to serial dilutions of this compound. nih.gov Following incubation, the wells or tubes are visually inspected for turbidity, and the lowest concentration without visible growth is recorded as the MIC. mdpi.comspectroscopyonline.com
The Minimum Bactericidal Concentration (MBC) is a further measure that determines the lowest concentration of an antibiotic required to kill a particular bacterium. nih.gov To determine the MBC, a sample is taken from the clear wells (those at or above the MIC) in the broth dilution test and plated onto antibiotic-free agar. patsnap.comnih.gov After another incubation period, the plates are examined for bacterial growth. The MBC is the lowest concentration that results in a significant reduction (commonly ≥99.9%) in the initial bacterial inoculum. spectroscopyonline.com
Research has utilized these methods to establish the efficacy of Dibekacin against specific pathogens. For example, in a study evaluating its activity against Shigella dysenteriae type 1, the broth microdilution method was employed to determine both the MIC and MBC values. patsnap.com
| Parameter | Description | Typical Methodology |
| MIC | Minimum Inhibitory Concentration: The lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. spectroscopyonline.com | Serial dilutions of this compound are prepared in broth and inoculated with a standardized bacterial suspension. The lowest concentration without visible turbidity after incubation is the MIC. nih.govpatsnap.com |
| MBC | Minimum Bactericidal Concentration: The lowest concentration of an antibiotic that kills 99.9% of the original bacterial inoculum. spectroscopyonline.com | Aliquots from clear MIC tubes/wells are sub-cultured onto antibiotic-free agar. The lowest concentration that prevents growth on the agar is the MBC. nih.gov |
Advanced Detection Techniques for this compound in Environmental or Complex Research Matrices
The detection and quantification of this compound in complex samples, such as environmental matrices (water, soil, sludge) or biological fluids for research purposes, require highly sensitive and specific analytical methods. umweltbundesamt.debiorxiv.orgnih.govresearchgate.net Due to the polar nature and lack of a strong chromophore in the dibekacin molecule, advanced chromatographic techniques coupled with specialized detectors are often necessary. pragolab.cz
High-Performance Liquid Chromatography (HPLC) is a foundational technique for the analysis of aminoglycosides. innovareacademics.insdiarticle4.com For Dibekacin, which is often present at trace levels in complex mixtures, HPLC is frequently paired with sensitive detection methods. mdpi.com
HPLC with Post-Column Derivatization and Fluorescence Detection: A common approach involves a post-column reaction to introduce a fluorescent tag to the dibekacin molecule. For example, a method for determining dibekacin in serum uses reverse-phase, ion-pair chromatography followed by post-column derivatization with o-phthalaldehyde (OPA) and fluorescence detection. nih.govnih.gov This derivatization step significantly enhances the sensitivity and selectivity of the assay. innovareacademics.in
HPLC with Pulsed Electrochemical Detection (PED): This technique is highly sensitive for compounds that can be oxidized or reduced at an electrode surface. Ion-pair liquid chromatography coupled with PED has been successfully used for the analysis of impurities in arbekacin sulfate, a related aminoglycoside, demonstrating its capability to detect structurally similar compounds like dibekacin. nih.gov A high-performance liquid chromatography system with a pulsed amperometric electrochemical detector (using a gold electrode) has been used to detect dibekacin reference standards. patsnap.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered one of the most powerful and specific techniques for detecting pharmaceutical residues in environmental samples. spectroscopyonline.comnih.govchromatographyonline.com LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. mdpi.com This method allows for the confident identification and quantification of dibekacin at very low concentrations (ng/L levels) in complex matrices like wastewater, surface water, and soil, even with minimal sample cleanup. mdpi.comspectroscopyonline.com Challenges such as matrix effects, where other components in the sample can suppress or enhance the analyte signal, are a key consideration in method development. nih.gov
The following table summarizes various advanced analytical methods used for the detection of dibekacin and related aminoglycosides.
| Analytical Technique | Matrix | Detection Method | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |
| HPLC with Post-Column Derivatization | Serum | Fluorescence Detection | Not specified, but high correlation with immunoassay. | nih.govnih.gov |
| HPLC-ELSD | Pharmaceutical Formulations | Evaporative Light Scattering Detector | LOD: 5.0 μg/mL | nih.gov |
| Ion-Pair LC-PED | Arbekacin Sulfate (drug substance) | Pulsed Electrochemical Detection | Not specified for dibekacin, but showed greater sensitivity than other methods for related impurities. | nih.gov |
| LC-IT-TOF-MS | Arbekacin Sulfate (drug substance) | Ion Trap-Time of Flight Mass Spectrometry | LOD: 20 ng/mL (for Arbekacin) | nih.gov |
| HPLC-MS/MS | Animal-derived foods (general) | Tandem Mass Spectrometry | LODs often < 1 µg/kg | mdpi.com |
| Online SPE-LC-MS/MS | Water Matrices | Tandem Mass Spectrometry | Method Quantification Limits often < 10 ng/L | mdpi.com |
Advanced Research Topics and Future Directions for Dibekacin Sulfate Studies
Exploration of Novel Dibekacin (B1670413) Sulfate (B86663) Delivery Systems for Targeted Research Applicationsnih.govoup.com
The development of advanced drug delivery systems is paramount for enhancing the efficacy and specificity of therapeutic agents in experimental settings. For dibekacin sulfate, research into novel delivery platforms aims to improve its transport to target sites, control its release, and minimize potential off-target effects during in vitro and in vivo studies.
Nanoparticle-based drug delivery presents a promising strategy for biomedical research. researchgate.net Encapsulating antibiotics within nanoparticles can reduce toxic side effects and provide sustained release. researchgate.net For instance, research on arbekacin (B1665167), a derivative of dibekacin, has involved the preparation of inhalable nanocomposite particles using spray-drying techniques. researchgate.net Similar methodologies could be adapted for this compound to facilitate targeted in vitro cellular investigations.
The encapsulation of dibekacin within polymeric nanoparticles could offer several advantages for cellular studies. googleapis.com These systems can be engineered to control the release of the antibiotic over time, allowing for prolonged exposure studies without repeated administrations. researchgate.net Furthermore, nanoparticles can be functionalized with specific ligands to target particular cell types or even subcellular organelles, enabling precise investigation of dibekacin's effects within a specific cellular context. This targeted approach is crucial for dissecting molecular mechanisms of action and cellular responses to the antibiotic. The use of nanocarriers can also enhance the intracellular penetration of hydrophilic drugs like dibekacin, overcoming membrane barriers and ensuring the compound reaches its ribosomal target. googleapis.com
Table 1: Potential Advantages of Nanoparticle Encapsulation for Dibekacin in Research
| Feature | Benefit for In Vitro Research | Source |
| Sustained Release | Allows for long-term cellular experiments with consistent compound concentration. | researchgate.net |
| Targeted Delivery | Enables investigation of dibekacin's effects on specific cell types or organelles. | googleapis.com |
| Enhanced Uptake | Facilitates entry into cells, ensuring the drug reaches its intracellular target. | googleapis.com |
| Reduced Toxicity | May lower the concentration needed for effect, minimizing off-target cellular stress. | researchgate.net |
Liposomes, which are spherical vesicles composed of phospholipid bilayers, are versatile carriers for both hydrophilic and hydrophobic drugs. mdpi.com They are capable of encapsulating water-soluble compounds like this compound within their aqueous core, protecting the drug and modifying its pharmacokinetic profile. mdpi.complantacorp.com The clinical approval and use of liposomal formulations for other aminoglycosides, such as liposomal amikacin (B45834) (Arikace), underscores the viability of this approach. jetir.orgmdpi.com
In experimental settings, liposomal formulations of dibekacin could significantly enhance its delivery. Liposomes can improve drug stability and be designed to release their contents in response to specific triggers, such as changes in pH, which can be exploited in studies of cellular compartments like endosomes or lysosomes. nih.gov Research on liposomal gentamicin (B1671437) has shown that such formulations can retain the bioactivity of the encapsulated antibiotic. muhn.edu.cn By modifying the lipid composition and surface chemistry (e.g., through PEGylation), researchers can control the size, charge, and circulation time of the liposomes, thereby tailoring the delivery of dibekacin for specific experimental models. jetir.org
Nanoparticle Encapsulation for In Vitro Cellular Studies
Repurposing and Novel Applications of this compound in Non-Antimicrobial Contexts (e.g., Gene Therapy Research)
Drug repurposing involves finding new therapeutic uses for existing approved drugs, a strategy that can reduce development costs and timelines. nih.govaston.ac.uk While dibekacin is an established antibiotic, its core structure as an aminoglycoside suggests potential applications in other fields, notably in gene therapy research. A significant area of investigation for aminoglycosides is their ability to induce translational readthrough of premature termination codons (PTCs). mdpi.com
This "nonsense suppression" is a therapeutic strategy for genetic disorders caused by nonsense mutations, where a change in the DNA sequence prematurely halts protein synthesis, leading to a non-functional, truncated protein. Certain aminoglycosides can bind to the ribosomal decoding site and decrease the accuracy of translation, allowing the ribosome to misread the PTC and insert an amino acid, thereby restoring the synthesis of a full-length, potentially functional protein. mdpi.com While research has specifically highlighted amikacin in this context, the structural similarities across the aminoglycoside class suggest that dibekacin could be investigated for similar properties. mdpi.com Future research could involve screening dibekacin in cellular and animal models of genetic diseases like cystic fibrosis or Duchenne muscular dystrophy that are caused by nonsense mutations to assess its potential as a tool for restoring protein function.
High-Throughput Screening for this compound Potentiators
High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. google.comacs.org In the context of dibekacin, HTS can be a powerful tool to identify "potentiators"—molecules that enhance the antibiotic's efficacy or re-sensitize resistant bacteria to its effects. google.com This approach is part of a broader strategy to combat antibiotic resistance by using combination therapies. frontiersin.org
A key application of HTS is to screen compound libraries for agents that inhibit bacterial resistance mechanisms. For example, a patent has described the use of compounds like floridoside and isethionic acid as potentiators for a range of antibiotics, including aminoglycosides such as dibekacin. google.com These potentiators may work by various mechanisms, such as inhibiting bacterial efflux pumps that expel the antibiotic from the cell or blocking the function of aminoglycoside-modifying enzymes. google.com An HTS campaign could involve exposing a dibekacin-resistant bacterial strain to a sub-lethal concentration of dibekacin in the presence of thousands of different test compounds. Compounds that restore the antibiotic's ability to kill or inhibit the bacteria would be identified as "hits" for further development.
Systems Biology Approaches to Understanding this compound Effects
Systems biology integrates experimental and computational approaches to understand the complex interactions within biological systems. pharmgkb.org Rather than focusing on a single component, it aims to elucidate how interactions between genes, proteins, and metabolites give rise to the behavior of a cell or organism. Applying these approaches to this compound can provide a much deeper understanding of its mechanism of action and its broader impact on bacterial physiology.
A prime example of a systems-level study is the recent use of a reconstituted cell-free translation system (the PURE system) combined with cryo-electron microscopy (cryo-EM) to directly visualize how dibekacin and its derivative arbekacin interact with the ribosome. oup.com This "DARC" method allows for a comprehensive analysis of the antibiotic's effect on translation without the need for ribosome purification, providing a view of the process in a more native-like environment. oup.com This research revealed how dibekacin binding stabilizes the ribosome during the translocation step of protein synthesis. oup.com It also elucidated the structural basis for the enhanced activity of arbekacin, showing how its synthetic side chain forms additional interactions with the ribosome. oup.com Such studies, which integrate structural biology with biochemical analysis, exemplify how systems biology can offer a holistic understanding of an antibiotic's function and guide the rational design of more effective derivatives. oup.com
Emerging Areas in this compound Resistance Mitigation Researchnih.govoup.comresearchgate.netfrontiersin.org
The clinical utility of all aminoglycosides, including dibekacin, is threatened by the rise of bacterial resistance. semanticscholar.org The most common mechanism is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs), which include acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs). frontiersin.orgnih.gov Although dibekacin was designed as a semi-synthetic antibiotic to evade some AMEs, it remains susceptible to others, such as ANT(2″)-Ia and the bifunctional enzyme AAC(6′)-APH(2″). semanticscholar.orgnih.gov Research to mitigate resistance is therefore a critical priority and is advancing on several fronts.
Rational Design of Novel Derivatives: A primary strategy is the continued structural modification of the aminoglycoside scaffold to create new molecules that are not recognized by AMEs. nih.gov The development of arbekacin from dibekacin is a successful example of this approach, as arbekacin is stable against many AMEs that inactivate other aminoglycosides. nih.gov More recent research focuses on creating novel derivatives, such as 3′,4′-dideoxygenated pyranmycin and kanamycin (B1662678) compounds, which have shown activity against resistant bacteria. researchgate.net
Development of AME Inhibitors: Instead of modifying the antibiotic, an alternative strategy is to develop molecules that inhibit the AMEs themselves. Using bisubstrate compounds that mimic the transition state of the enzymatic reaction is a promising approach to block AME activity. frontiersin.org When co-administered with an antibiotic like dibekacin, these inhibitors could restore its effectiveness against resistant strains.
Combination Therapies and Adjuvants: Research has shown that combining antibiotics with other compounds can produce synergistic effects. nih.govfrontiersin.org This can involve using another antibiotic with a different mechanism of action or an adjuvant that undermines the bacteria's defense mechanisms. frontiersin.org
Targeting Resistance Pathways: A sophisticated approach involves identifying and inhibiting the bacterial processes that lead to resistance. nih.gov This could include targeting the genetic regulation of AME expression or other resistance determinants to re-sensitize resistant bacteria to the drug. nih.gov
Advanced Chemical Synthesis: Innovative chemical strategies, such as the use of click chemistry to create 1,2,3-triazole-based hybrid molecules, are being explored. acs.org This approach aims to develop agents that have multiple modes of action, making it more difficult for bacteria to develop resistance. acs.org
Table 2: Selected Aminoglycoside Modifying Enzymes (AMEs) and Dibekacin Susceptibility
| Enzyme Family | Specific Enzyme Example | Effect on Dibekacin | Source |
| ANT (Aminoglycoside Nucleotidyltransferase) | ANT(2″)-Ia | Inactivation | semanticscholar.orgnih.gov |
| Bifunctional Enzyme | AAC(6′)-APH(2″) | Inactivation | semanticscholar.orgnih.gov |
| APH (Aminoglycoside Phosphotransferase) | APH(3') | Resistant (due to 3',4'-dideoxy structure) | nih.gov |
This multi-pronged research effort, from creating better delivery systems to designing novel molecules and inhibitors, represents the future of this compound studies, aiming to preserve and expand its utility in the face of evolving scientific and clinical challenges.
Inhibitors of Aminoglycoside-Modifying Enzymes
The most prevalent mechanism of resistance against aminoglycoside antibiotics is their chemical modification by Aminoglycoside-Modifying Enzymes (AMEs). frontiersin.org These enzymes, often encoded on mobile genetic elements like plasmids, can rapidly spread resistance among different bacterial species. oup.com They inactivate aminoglycosides by adding chemical groups, which prevents the drug from binding to its ribosomal target. oup.com Dibekacin (3′,4′-dideoxykanamycin B) was rationally designed as a semi-synthetic derivative of kanamycin B to be refractory to certain AMEs, particularly those that modify the 3' and 4' hydroxyl groups, such as Aminoglycoside O-phosphotransferases (APH(3')) and Aminoglycoside O-nucleotidyltransferases (ANT(4')). oup.comnih.gov
Despite its design, dibekacin remains susceptible to inactivation by other AMEs. Clinical resistance to dibekacin is often conferred by enzymes that can modify other positions on the molecule. Key enzymes known to inactivate dibekacin include:
Aminoglycoside O-nucleotidyltransferase (ANT(2″)-Ia): This enzyme is capable of modifying a range of aminoglycosides, including dibekacin, gentamicin, and tobramycin. nih.govnih.gov Its presence was a significant resistance mechanism in early surveys of resistant isolates. queensu.ca
Aminoglycoside N-acetyltransferase (AAC(6′)-I): This enzyme confers resistance to several aminoglycosides, including tobramycin, amikacin, and dibekacin. queensu.ca It is one of the most prevalent AMEs found in clinical strains. nih.govnih.gov
Bifunctional Enzymes: Some enzymes possess multiple catalytic activities. The AAC(6′)-APH(2″) bifunctional enzyme, for instance, can inactivate dibekacin and is a notable resistance determinant. nih.gov
AAC(2'): In certain pathogens like Mycobacterium abscessus, a 2'-N-acetyltransferase encoded by the MAB_4395 gene is responsible for resistance to several aminoglycosides, including dibekacin. frontiersin.orgscienceopen.com Deletion of this gene leads to a significant reduction in the minimum inhibitory concentrations (MICs) of dibekacin against this bacterium. frontiersin.org
The primary strategy to combat AME-mediated resistance is the development of AME inhibitors that can be administered concurrently with the aminoglycoside. bio-integration.org This approach aims to protect the antibiotic from inactivation, thereby restoring its efficacy. Research in this area is focused on several key approaches:
Bisubstrate Inhibitors: One explored strategy involves creating molecules that mimic the transition state of the enzymatic reaction. An aminoglycoside-CoA bisubstrate, which covalently links both the antibiotic and the acetyl-CoA cofactor, was shown to inhibit the activity of an AAC(3)-I enzyme in vitro. bio-integration.org However, this specific compound was not effective in vivo, likely due to poor cell penetration. bio-integration.org
Rational Design of Novel Aminoglycosides: An alternative to finding inhibitors is to continue modifying the aminoglycoside structure to create new derivatives that are not substrates for common AMEs. The development of arbekacin, a derivative of dibekacin, is an example of this strategy. By modifying the N-1 position of dibekacin, arbekacin gained resistance against enzymes like APH(3′) and ANT(4′) that were problematic for other aminoglycosides. nih.govnih.gov
Future research will likely focus on high-throughput screening for novel inhibitor scaffolds and the rational design of broad-spectrum AME inhibitors that can neutralize multiple resistance enzymes simultaneously.
| Enzyme Class | Specific Enzyme Example | Effect on Dibekacin | Reference |
| N-acetyltransferases (AAC) | AAC(6′)-I | Inactivation/Resistance | queensu.ca |
| N-acetyltransferases (AAC) | AAC(2') (M. abscessus) | Inactivation/Resistance | frontiersin.orgscienceopen.com |
| O-nucleotidyltransferases (ANT) | ANT(2″)-Ia | Inactivation/Resistance | nih.govnih.gov |
| Bifunctional (AAC/APH) | AAC(6′)-APH(2″) | Inactivation/Resistance | nih.gov |
| O-phosphotransferases (APH) | APH(3′) | Resistant | oup.comnih.gov |
| O-nucleotidyltransferases (ANT) | ANT(4′) | Resistant | oup.comnih.gov |
Strategies to Overcome Efflux Pump-Mediated Resistance
A second critical mechanism of bacterial resistance is the active removal of antibiotics from the cell by membrane-bound transporters known as efflux pumps. frontiersin.org Overexpression of these pumps reduces the intracellular concentration of the drug, preventing it from reaching its target and rendering it ineffective. mdpi.com This mechanism can contribute to multidrug resistance (MDR), as many pumps can extrude a wide variety of structurally different compounds. frontiersin.orgnih.gov
While enzymatic modification is the most common form of resistance to aminoglycosides, efflux also plays a significant role, particularly in certain pathogens. frontiersin.org
Pseudomonas aeruginosa : This opportunistic pathogen is known for its intrinsic resistance to many antibiotics, largely due to its low outer membrane permeability and a wide array of MDR efflux pumps. nih.govmdpi.com The Resistance-Nodulation-Division (RND) family of efflux pumps is clinically significant in this bacterium. nih.govfrontiersin.org Specifically, the MexXY-OprM efflux system is capable of expelling aminoglycosides, contributing to resistance. mdpi.com
Mycobacterium abscessus : This intrinsically drug-resistant pathogen utilizes a combination of a highly impermeable cell envelope and multidrug efflux pumps to resist antibiotics. frontiersin.orgnih.gov While specific enzymes are known to inactivate dibekacin in M. abscessus, efflux pumps are a key component of its broad-spectrum resistance profile. frontiersin.org
To counter this resistance mechanism, several strategies are under investigation, primarily centered around the development of Efflux Pump Inhibitors (EPIs). nih.govanr.frfrontiersin.org EPIs are compounds designed to block the action of efflux pumps, thereby increasing the intracellular concentration and restoring the activity of co-administered antibiotics. frontiersin.org
Key approaches and research findings include:
Development of Broad-Spectrum EPIs: The goal is to find molecules that can inhibit the pumps responsible for resistance in clinically important Gram-negative bacteria. anr.fr One of the most studied first-generation EPIs is phenylalanine-arginine β-naphthylamide (PAβN). It acts as a competitive inhibitor for some RND pumps, including those in P. aeruginosa. nih.govmdpi.com However, its efficacy in potentiating aminoglycosides is limited, and it has not progressed to clinical use due to toxicity concerns. nih.gov
Targeting Pump Energy Sources: Efflux pumps are active transporters that require energy, often from the proton motive force (PMF). Compounds like carbonyl cyanide m-chlorophenylhydrazone (CCCP) can disrupt the PMF, thereby inhibiting pump activity, though their toxicity prevents clinical application.
Modification of Existing Antibiotics: An alternative strategy is to design new antibiotic molecules that are not recognized as substrates by efflux pumps. mdpi.com This involves understanding the structural requirements for a molecule to be transported by a specific pump and then modifying the antibiotic to evade recognition.
Future research aims to discover and develop potent, non-toxic EPIs with favorable pharmacokinetic properties that can be used in combination therapy. nih.govanr.fr Identifying the natural substrates of these pumps may provide a starting point for designing effective competitive inhibitors. frontiersin.org
| Strategy | Example Compound/Approach | Mechanism of Action | Target Pathogen(s) | Reference |
| Competitive Inhibition | Phenylalanine-arginine β-naphthylamide (PAβN) | Competes with antibiotics for binding to the efflux pump. | P. aeruginosa, E. coli | nih.govnih.govmdpi.com |
| Energy Disruption | Carbonyl cyanide m-chlorophenylhydrazone (CCCP) | Disrupts the proton motive force required for pump function. | Broad-spectrum (experimental) | |
| Novel EPI Development | Pyridopyrimidine derivatives (e.g., D13-9001) | Binds to a deep hydrophobic pocket in the pump, inhibiting transport. | P. aeruginosa, E. coli | |
| Antibiotic Modification | Designing new antibiotic variants | Altering the antibiotic structure to evade recognition by efflux pumps. | General Strategy | mdpi.com |
Biosynthesis and Synthetic Biology Approaches to this compound Production and Modification
Dibekacin is a semi-synthetic aminoglycoside, traditionally produced through chemical modification of a natural precursor, kanamycin B. frontiersin.orgmdpi.com Kanamycin B is itself a fermentation product of the bacterium Streptomyces kanamyceticus. nih.gov The conventional synthesis of dibekacin from kanamycin B is a multi-step chemical process that can be complex and costly. mdpi.com Recent advances in synthetic biology and metabolic engineering have opened new avenues for more efficient and environmentally friendly production of dibekacin and other semi-synthetic aminoglycosides.
The core of these new approaches lies in manipulating the biosynthetic gene clusters (BGCs) that code for the enzymes responsible for antibiotic production. A detailed understanding of these pathways allows for the rational engineering of microorganisms to produce desired compounds directly through fermentation.
A significant breakthrough in dibekacin production involves a combined biosynthetic technology. scienceopen.com This method utilizes genetic engineering to introduce the necessary enzymatic machinery for converting kanamycin B into dibekacin directly within a microbial host. The key steps of this patented approach are:
Identify Dideoxidation Genes: The chemical difference between kanamycin B and dibekacin is the absence of hydroxyl groups at the 3' and 4' positions. Researchers identified the genes responsible for this type of dideoxidation reaction in the biosynthetic pathway of gentamicin, an aminoglycoside produced by Micromonospora species. These genes are genP, genB3, and genB4. scienceopen.com
Engineer a Host Strain: The host organism is a high-yield industrial strain of Streptomyces that naturally produces kanamycin B. scienceopen.com Genetic engineering techniques are used to introduce the genP, genB3, and genB4 genes into this host.
In Vivo Conversion: Once integrated into the host, the dideoxidation genes are expressed, producing a functional enzyme system. This system catalyzes the removal of the 3' and 4' hydroxyl groups from the kanamycin B intermediate in vivo, resulting in the direct production of dibekacin. scienceopen.com
This synthetic biology approach offers substantial advantages over traditional chemical synthesis by reducing industrial costs and environmental impact. scienceopen.com
Further research in this area focuses on optimizing the production of the kanamycin B precursor. One strategy involves the amplification of the entire kanamycin biosynthetic gene cluster within the chromosome of S. kanamyceticus. nih.gov Industrial production strains have been found to contain numerous copies (sometimes exceeding 36) of a large genomic segment that includes the complete set of genes for kanamycin biosynthesis. nih.gov This gene amplification is believed to be a result of selective pressure during strain improvement programs and directly correlates with increased antibiotic production. nih.gov
Future directions in the synthetic biology of dibekacin could involve:
Q & A
Q. What experimental methodologies are recommended for characterizing the physicochemical properties of Dibekacin sulfate?
Answer: Key characterization methods include:
- HPLC-MS for structural confirmation and purity assessment, referencing the molecular formula C₁₈H₃₇N₅O₈·xH₂SO₄ and sulfate-specific tests (e.g., precipitation with barium chloride) .
- Loss on Drying (LoD) tests under reduced pressure (≤0.67 kPa) at 60°C for 3 hours to quantify hygroscopicity .
- Heavy Metal Analysis via Method 1 (USP), with lead limits ≤20 ppm .
Q. How can researchers design studies to evaluate this compound’s antibacterial efficacy while minimizing bias?
Answer:
- Use double-blinded, randomized controlled trials (RCTs) with clearly defined inclusion/exclusion criteria (e.g., bacterial strain susceptibility profiles). Reference CONSORT guidelines for trial reporting .
- Employ broth microdilution (CLSI M07) to determine MIC/MBC values against Gram-negative pathogens, ensuring standardized inoculum preparation .
- Include positive controls (e.g., gentamicin) and negative controls (sterile media) to validate assay conditions .
Q. What criteria should guide the selection of in vitro vs. in vivo models for this compound studies?
Answer:
- In vitro models (e.g., cell culture, agar diffusion) are ideal for preliminary efficacy/toxicity screening. Ensure reproducibility by adhering to CLSI/EUCAST guidelines for antimicrobial susceptibility testing .
- In vivo models (e.g., murine sepsis) are necessary for pharmacokinetic/pharmacodynamic (PK/PD) profiling. Prioritize ethical compliance (IACUC protocols) and clinically relevant dosing regimens .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported nephrotoxicity data across studies?
Answer:
- Conduct systematic reviews with meta-analysis to assess heterogeneity sources (e.g., dosing regimens, animal strains). Use PRISMA guidelines for transparency .
- Perform subgroup analyses to isolate confounding variables (e.g., concurrent aminoglycoside use, renal function baselines) .
- Validate findings via mechanistic studies (e.g., renal tubular cell apoptosis assays) to identify dose-dependent vs. idiosyncratic toxicity .
Q. What strategies optimize this compound’s synthetic yield while maintaining sterility and regulatory compliance?
Answer:
- Use Design of Experiments (DoE) to optimize fermentation conditions (e.g., Actinoplanes strain media, pH, temperature) .
- Implement Quality by Design (QbD) principles for critical process parameters (CPPs), such as sulfate salt crystallization kinetics and sterility validation via membrane filtration .
- Cross-reference pharmacopeial monographs for impurity profiling (e.g., bekanamycin derivatives ≤0.5%) .
Q. How can bioanalytical methods be validated for this compound in complex matrices (e.g., serum, tissue)?
Answer:
- Follow ICH Q2(R1) guidelines for specificity, accuracy (recovery ≥90%), and precision (RSD ≤15%) using LC-MS/MS .
- Include matrix effect studies (e.g., hemolyzed serum vs. plasma) and stability tests (freeze-thaw, long-term) .
- Validate lower limits of quantification (LLOQ) at ≤0.1 μg/mL to capture subtherapeutic concentrations .
Q. What experimental frameworks are suitable for investigating this compound’s synergy with β-lactams against multidrug-resistant pathogens?
Answer:
- Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy) .
- Validate synergy mechanisms via time-kill curves and transcriptomic profiling (e.g., efflux pump inhibition) .
- Address statistical limitations (e.g., small sample sizes) by powering studies to detect ≥2-log CFU reductions .
Q. How can researchers address gaps in understanding this compound’s resistance mechanisms in Pseudomonas aeruginosa?
Answer:
- Use whole-genome sequencing of resistant mutants to identify mutations in 16S rRNA or aminoglycoside-modifying enzymes (AMEs) .
- Perform reverse genetics (e.g., CRISPR-Cas9 knockouts) to confirm resistance gene contributions .
- Compare resistance rates across geographic regions to track epidemiological trends .
Methodological Best Practices
- Data Interpretation: Avoid overgeneralizing findings; explicitly state limitations (e.g., in vitro-to-in vivo extrapolation uncertainties) .
- Reproducibility: Document raw data and statistical code in supplementary materials per FAIR principles .
- Ethical Compliance: Register preclinical/clinical trials in repositories like ClinicalTrials.gov to mitigate publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
